molecular formula C7H4ClNO3 B3031650 2-Nitrobenzoyl chloride CAS No. 610-14-0

2-Nitrobenzoyl chloride

Cat. No. B3031650
CAS RN: 610-14-0
M. Wt: 185.56 g/mol
InChI Key: BWWHTIHDQBHTHP-UHFFFAOYSA-N
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Description

2-Nitrobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention various nitrobenzene derivatives and their chemical properties and reactions, which can provide insights into the behavior of related compounds like 2-nitrobenzoyl chloride. For instance, the synthesis of 5-nitrobenzoxazole derivatives from benzoyl chloride derivatives suggests that 2-nitrobenzoyl chloride could potentially be used in similar nucleophilic acyl substitution reactions .

Synthesis Analysis

The synthesis of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclisation step . Similarly, 2-nitrobenzoyl chloride could be synthesized through related pathways, potentially involving the reaction with amines or other nucleophiles. The papers also describe the synthesis of molecular salts of 2-chloro-4-nitrobenzoic acid, which, while not the same, share some structural similarities with 2-nitrobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of compounds related to 2-nitrobenzoyl chloride, such as the benzimidazole derivatives, has been characterized using X-ray diffraction techniques . These structures often feature strong hydrogen bonds and, in some cases, halogen bonds that play a vital role in crystal stabilization . The presence of a nitro group and a chloride in these compounds suggests that 2-nitrobenzoyl chloride would also exhibit interesting structural characteristics that could be analyzed using similar techniques.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving nitrobenzene derivatives. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . In another study, cobalt- and iron-catalyzed redox condensation of o-substituted nitrobenzenes with alkylamines is reported, which could be relevant to the reactivity of 2-nitrobenzoyl chloride . These reactions highlight the potential reactivity of the nitro and chloride groups in such compounds.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-nitrobenzoyl chloride, they do provide information on related compounds. For instance, the thermal properties of molecular salts of 2-chloro-4-nitrobenzoic acid have been characterized . The reactivity of the nitro group and the chloride in these compounds can be inferred to have implications for the physical and chemical properties of 2-nitrobenzoyl chloride, such as its solubility, melting point, and potential for forming salts or cocrystals.

Scientific Research Applications

Enhancing LC-MS Detection of Estrogens

2-Nitrobenzoyl chloride has been used to increase the detection responses of estrogens in liquid chromatography–mass spectrometry (LC-MS) through derivatization. This method significantly improves the sensitivity for detecting estrogens in biological fluids, facilitating the diagnosis of fetoplacental function in pregnant women (Higashi et al., 2006).

Solvolysis Reaction Studies

Research on the solvolysis (solvent-based decomposition) of o-nitrobenzoyl chloride has provided insights into the influence of the ortho nitro group on reaction rates and mechanisms. These findings are crucial for understanding the chemical behavior of nitrobenzoyl chlorides in different solvents, offering a basis for designing more efficient synthesis routes for related compounds (Park et al., 2019).

Facilitating Chemical Syntheses

2-Nitrobenzoyl chloride is employed in synthesizing complex organic compounds. For instance, it has been used in the synthesis of derivatives with potential antibacterial properties, showcasing its utility in creating pharmacologically relevant molecules (Havaldar et al., 2004).

Nickel(II) Ion Detection

It has been used in the development of poly(vinyl chloride) (PVC)-based membrane electrodes for selective nickel(II) ion detection. This application is particularly important for environmental monitoring and the food industry, where nickel contamination can be a concern (Gupta et al., 2000).

Cellulose Esterification

The compound has been utilized in the homogeneous esterification of cellulose, leading to the development of cellulose derivatives with various degrees of substitution. These materials have potential applications in the production of biodegradable plastics, coatings, and other cellulose-based materials (El Hamdaoui et al., 2016).

Exploring Halogen Bonds

Studies on the role of the ortho-nitro group in facilitating halogen bonds have expanded our understanding of molecular interactions, which is valuable for the design of novel materials and pharmaceuticals (Oruganti et al., 2017).

Safety And Hazards

2-Nitrobenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Relevant Papers 2-Nitrobenzyl chloride was used in the synthesis of S-(2-nitrobenzyl)cysteine which was inserted into human erythropoietin . It was also used to prepare 4,4′-dinitrostillbene .

properties

IUPAC Name

2-nitrobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

BWWHTIHDQBHTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name O-NITROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID4025741
Record name 2-Nitrobenzoyl chloride
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Molecular Weight

185.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

O-nitrobenzoyl chloride is a crystalline solid. It is shock sensitive.
Record name O-NITROBENZOYL CHLORIDE
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Boiling Point

527 to 532 °F at 760 mmHg ; 306-309 °F at 18 mmHg (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Product Name

2-Nitrobenzoyl chloride

CAS RN

610-14-0
Record name O-NITROBENZOYL CHLORIDE
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Record name Benzoyl chloride, 2-nitro-
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Melting Point

77 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name O-NITROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

1.4 g of 2,6-dichloro-4-pyridinemethanol were dissolved into 5 ml of pyridine, and the solution was cooled by ice. To this, 1.5 g of 2-nitrobenzoyl chloride, which was prepared from 2-nitrobenzoic acid and thionyl chloride, were added dropwise. After the reacted solution was stirred for 2 hours, dichloromethane was added. The organic phase was washed with water, and was dried by adding sodium sulfate. The solvent was removed by evaporation, and the residue was purified by silica gel column chromatography to obtain 1.4 g of (2,6-dichloro-4-pyridinyl)methyl 2-nitrobenzoate ester (Compound No. 69).
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Synthesis routes and methods II

Procedure details

To the suspension of 2-nitrobenzoic acid (200 g) and a catalytic amount of dimethylformamide (DMF; 5 mL) in DCM (2.5 L) was added oxalyl dichloride (304 g) dropwise at room temperature over a 30 minute interval. After the addition, the reaction was continued stirring for approximately 1 hour at room temperature and the suspension turned into a clear solution. The completion of the reaction was monitored by TLC (generally ˜1 hour). The reaction mixture was then concentrated at 35° C. to dryness to give 225 g of the crude product (13) as light yellow oil or solid (mp: 17° C., lit), which was directly used for the next step without further purification.
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200 g
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Synthesis routes and methods III

Procedure details

A mixture of 2-nitrobenzoic acid (5 g) and thionyl chloride (5 ml) was heated under reflux for 30 minutes and then concentrated in vacuo. The residue was dissolved in dry toluene (20 ml) and the volatile material was evaporated. This procedure was repeated. The 2-nitrobenzoyl chloride thus obtained was dissolved in methylene chloride (20 ml). This solution was then added to a solution of 3-(aminomethyl)pyridine (3.24 g) and triethylamine (3.03 g) in methylene chloride (50 ml) at 0° C. After the addition was complete, the reaction mixture was washed with water, dried (MgSO4) and evaporated to give 3-(N-(2-nitrobenzoyl)aminomethyl)pyridine as a solid of satisfactory purity and in essentially quantitative yield.
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5 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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